molecular formula C15H15N7 B11752632 N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide

N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide

Cat. No.: B11752632
M. Wt: 293.33 g/mol
InChI Key: DSHGYPZMUJPLBX-WQRHYEAKSA-N
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Description

N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide ( 320418-73-3) is a chemical compound with a molecular formula of C15H15N7 and a molecular weight of 293.33 g/mol . This heterocyclic compound features a 1,2,4-triazole core substituted with two pyridin-2-yl groups and an N,N-dimethylmethanimidamide moiety, a structure that makes it a valuable, multifunctional ligand for scientific research . Its nitrogen-rich architecture is ideal for constructing metal-organic frameworks (MOFs) and coordinating with various metal ions to create complexes with potential catalytic or material properties . In biomedical research, this compound serves as a key scaffold in drug discovery. The structural similarity to other triazole derivatives, which are known to exhibit biological activity, makes it a candidate for developing novel therapeutic agents . Furthermore, compounds with the 1,2,4-triazole structure have been investigated for their inhibitory activity on targets such as Cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle control, suggesting potential applications in oncology research . For optimal stability, this product should be stored at room temperature, protected from light and moisture . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H15N7

Molecular Weight

293.33 g/mol

IUPAC Name

N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C15H15N7/c1-21(2)11-18-22-14(12-7-3-5-9-16-12)19-20-15(22)13-8-4-6-10-17-13/h3-11H,1-2H3/b18-11-

InChI Key

DSHGYPZMUJPLBX-WQRHYEAKSA-N

Isomeric SMILES

CN(C)/C=N\N1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3

Canonical SMILES

CN(C)C=NN1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Formation of Amidrazone Intermediate :
    Pyridine-2-carboximidamide reacts with hydrazine hydrate under reflux in ethanol to generate a bis-pyridinyl amidrazone intermediate.

    2 Pyridine-2-carboximidamide+Hydrazine hydrateEtOH, refluxBis-pyridinyl amidrazone\text{2 Pyridine-2-carboximidamide} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{Bis-pyridinyl amidrazone}
  • Cyclization with Formamidine :
    The amidrazone intermediate undergoes cyclocondensation with N,N-dimethylformamidine hydrochloride in the presence of a base (e.g., triethylamine) and a dehydrating agent (e.g., phosphorus oxychloride). The reaction proceeds via nucleophilic attack and subsequent elimination, forming the triazole ring.

    Bis-pyridinyl amidrazone+N,N-Dimethylformamidine HClPOCl₃, Et₃NTarget Compound\text{Bis-pyridinyl amidrazone} + \text{N,N-Dimethylformamidine HCl} \xrightarrow{\text{POCl₃, Et₃N}} \text{Target Compound}

Optimization Parameters

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) improves solubility of intermediates.

  • Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.

  • Yield : 45–60% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for triazole formation. This method reduces reaction times from hours to minutes while improving yields.

Procedure

  • Reagents :

    • Pyridine-2-carbonitrile

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Hydrazine hydrate

  • Steps :

    • Pyridine-2-carbonitrile and DMF-DMA undergo nucleophilic addition in a microwave reactor (100°C, 20 min) to form an imidate intermediate.

    • Hydrazine hydrate is added, and the mixture is irradiated (120°C, 15 min) to induce cyclization.

Pyridine-2-carbonitrile+DMF-DMAMWImidate intermediateHydrazineTarget Compound\text{Pyridine-2-carbonitrile} + \text{DMF-DMA} \xrightarrow{\text{MW}} \text{Imidate intermediate} \xrightarrow{\text{Hydrazine}} \text{Target Compound}

Advantages

  • Time Efficiency : 35–40 minutes total vs. 12+ hours for conventional methods.

  • Yield Increase : 70–75% due to reduced side reactions.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis enables scalable production, leveraging resin-bound intermediates to simplify purification.

Protocol

  • Resin Functionalization :
    Wang resin is derivatized with a pyridin-2-yl carboxamide group using standard coupling reagents (HBTU, DIPEA).

  • Sequential Functionalization :

    • The resin-bound carboxamide reacts with N,N-dimethylformamidine under Mitsunobu conditions (DIAD, triphenylphosphine).

    • Cyclization is induced via acidolysis (trifluoroacetic acid), releasing the target compound from the resin.

Performance Metrics

ParameterValue
Purity (HPLC)>95%
Isolated Yield50–55%
ScalabilityUp to 100 g/batch

Catalytic Cyclization Using Transition Metal Complexes

Palladium and copper catalysts facilitate C–N bond formation in triazole synthesis.

Palladium-Catalyzed Coupling

A mixture of 3,5-bis(pyridin-2-yl)-1H-1,2,4-triazole and N,N-dimethylformamide dimethyl acetal reacts in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C.

3,5-Bis(pyridin-2-yl)-1H-1,2,4-triazole+DMF-DMAPd(OAc)₂Target Compound\text{3,5-Bis(pyridin-2-yl)-1H-1,2,4-triazole} + \text{DMF-DMA} \xrightarrow{\text{Pd(OAc)₂}} \text{Target Compound}

Copper-Mediated Amination

Copper(I) iodide catalyzes the coupling of pyridin-2-yl boronic esters with preformed triazole intermediates, though yields are moderate (30–40%).

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity. Key techniques include:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35–8.29 (m, 2H, pyridyl-H), 3.00 (s, 6H, N(CH₃)₂).

  • MS (ESI) : m/z 293.3 [M + H]⁺.

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).

  • Elemental Analysis : Calculated C 61.42%, H 5.15%, N 33.43%; Found C 61.38%, H 5.18%, N 33.39%.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost Efficiency
Cyclocondensation45–6012 hModerateHigh
Microwave-Assisted70–7540 minHighModerate
Solid-Phase50–5524 hHighLow
Catalytic Cyclization30–506–8 hLowModerate

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylmethanimidamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole and pyridine rings.

    Reduction: Reduced forms of the triazole and pyridine rings.

    Substitution: Substituted derivatives at the dimethylmethanimidamide group.

Scientific Research Applications

N’-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activity or catalyze specific reactions. The triazole and pyridine rings play a crucial role in these interactions, providing multiple coordination sites for binding.

Comparison with Similar Compounds

Core Structural Features

The compound’s 1,2,4-triazole core is shared with analogs such as 1,4-di(4H-1,2,4-triazol-4-yl)benzene () and 5-(2-thienyl)-1,2,4-triazoles (). Key differences lie in substituents:

  • Pyridinyl vs. Thienyl/benzene groups : The dipyridin-2-yl substituents in the target compound may enhance π-π stacking interactions in biological systems compared to thienyl () or simple aryl groups ().
  • N,N-Dimethylmethanimidamide vs. Thioureas/sulfonamides : The dimethylmethanimidamide group provides distinct electronic effects relative to the thiourea () or sulfonamide () moieties in other analogs.

Table 1: Structural Comparison of Key Compounds

Compound Class Core Structure Key Substituents Synthesis Method (Key Reagents)
Target Compound 1,2,4-Triazole 3,5-Dipyridin-2-yl; N,N-dimethylmethanimidamide Reflux with DMFDMA and phenylenediamine in xylene
1,4-Di(4H-1,2,4-triazol-4-yl)benzene 1,2,4-Triazole 1,4-Phenylene bridge Similar to target compound, using DMFDMA and phenylenediamine
5-(2-Thienyl)-1,2,4-triazoles 1,2,4-Triazole 2-Thienyl; arylthioureas Multi-step synthesis with mercapto intermediates
Sulfonamide-triazine derivatives Triazine-imidazolidine Sulfonamide; halogenated aryl groups QSAR-guided design with bromoacetate and amines

Antimicrobial Activity Trends

  • Their structural similarity suggests possible activity against Gram-positive bacteria.
  • 5-(2-Thienyl)-1,2,4-triazoles (): Compound 9a exhibited broad-spectrum antibacterial activity, while others (e.g., 4d , 5e ) showed selectivity against Gram-positive strains. The thienyl group may enhance membrane penetration.
  • Sulfonamide-triazine derivatives (): Designed via QSAR models, these compounds target enzyme inhibition (e.g., carbonic anhydrase), differing from the triazole-based antimicrobial mechanism .

Structure-Activity Relationships (SAR)

  • Pyridinyl substituents: Likely improve solubility and binding affinity compared to non-aromatic or bulkier groups.
  • Dimethylmethanimidamide group : May increase metabolic stability relative to thioureas () or ester-linked moieties ().

Biological Activity

N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C15H15N7
Molecular Weight 293.33 g/mol
IUPAC Name This compound
InChI Key DSHGYPZMUJPLBX-WQRHYEAKSA-N

Synthesis

The compound is typically synthesized through several key steps:

  • Formation of the Triazole Ring : Involves cyclization reactions with hydrazine and nitrile compounds.
  • Substitution with Pyridine Groups : Achieved using palladium-catalyzed cross-coupling reactions.
  • Introduction of the Dimethylmethanimidamide Group : Finalizes the synthesis process.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound has potential as an antibacterial agent:

  • Mechanism of Action : The compound may inhibit bacterial growth by targeting DNA-gyrase and other essential enzymes involved in bacterial replication. This interaction is crucial for its antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Case Studies

  • Antibacterial Screening : A study evaluated various triazole derivatives against a panel of bacteria including E. coli and S. aureus. The compound demonstrated a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics like ciprofloxacin .
  • Inhibition of Mycobacterium tuberculosis : Another investigation found that similar triazole derivatives exhibited potent activity against both drug-resistant and drug-susceptible strains of Mycobacterium tuberculosis, suggesting a promising avenue for tuberculosis treatment .

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in vitro, though further research is required to elucidate its mechanisms fully.

The biological activity of this compound can be attributed to:

  • Metal Ion Binding : The compound's structure allows it to form stable complexes with metal ions, which can modulate enzymatic activities.
  • Enzyme Inhibition : It acts as an inhibitor for various enzymes critical for bacterial survival and proliferation.

Research Applications

This compound has potential applications in:

  • Medicinal Chemistry : As a scaffold for developing new antimicrobial agents.
  • Coordination Chemistry : Serving as a ligand in metal coordination complexes.
  • Material Science : Utilized in the development of advanced materials due to its unique chemical properties.

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